molecular formula C26H20Cl4N2O2S B12370087 Mdm2-IN-23

Mdm2-IN-23

Cat. No.: B12370087
M. Wt: 566.3 g/mol
InChI Key: BTYVDHIVPAKSCH-UHFFFAOYSA-N
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Description

Mdm2-IN-23 is a small molecule inhibitor that targets the interaction between the mouse double minute 2 (MDM2) protein and the tumor suppressor protein p53. This interaction is crucial in regulating the p53 pathway, which plays a significant role in cell cycle control, apoptosis, and DNA repair. By inhibiting MDM2, this compound aims to reactivate p53, thereby promoting its tumor-suppressive functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mdm2-IN-23 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired compound. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .

Industrial Production Methods

Industrial production of this compound requires optimization of reaction conditions to achieve high yield and purity. This involves scaling up the laboratory synthesis, optimizing reaction times, temperatures, and solvent systems. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

Mdm2-IN-23 undergoes several types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Mdm2-IN-23 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Mdm2-IN-23 exerts its effects by binding directly to the MDM2 protein, thereby blocking its interaction with p53. This leads to the stabilization and activation of p53, which in turn induces cell cycle arrest and apoptosis in tumor cells. The molecular targets involved include the transactivation domain of p53 and the binding pocket of MDM2 .

Comparison with Similar Compounds

Mdm2-IN-23 is unique compared to other MDM2 inhibitors due to its specific binding affinity and potency. Similar compounds include:

Properties

Molecular Formula

C26H20Cl4N2O2S

Molecular Weight

566.3 g/mol

IUPAC Name

benzyl 4-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1,4-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C26H20Cl4N2O2S/c1-15-23(25(33)34-13-16-5-3-2-4-6-16)24(20-10-9-19(28)12-22(20)30)32-26(31-15)35-14-17-7-8-18(27)11-21(17)29/h2-12,24H,13-14H2,1H3,(H,31,32)

InChI Key

BTYVDHIVPAKSCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N=C(N1)SCC2=C(C=C(C=C2)Cl)Cl)C3=C(C=C(C=C3)Cl)Cl)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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